
4-Bromo-3-chloro-5-methoxybenzoic acid
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Overview
Description
4-Bromo-3-chloro-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6BrClO3 and its molecular weight is 265.49 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Bromo-3-chloro-5-methoxybenzoic acid with high purity?
- Methodological Answer : The compound can be synthesized via sequential halogenation and methoxylation of a benzoic acid precursor. A typical approach involves:
Bromination : Use N-bromosuccinimide (NBS) or bromine in acetic acid under controlled temperature (40–60°C) to introduce the bromine atom .
Chlorination : Employ sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of a Lewis catalyst (e.g., FeCl₃) for regioselective chlorination .
Methoxylation : Introduce the methoxy group via nucleophilic aromatic substitution using sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80–100°C .
Purification is achieved through recrystallization (ethanol/water mixture) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. What analytical techniques are most effective for characterizing substituent positions on the benzoic acid core?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions via coupling patterns and chemical shifts. For example, aromatic protons adjacent to electron-withdrawing groups (Br, Cl) exhibit downfield shifts .
- Infrared Spectroscopy (IR) : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) confirm the benzoic acid moiety .
- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (C₈H₆BrClO₃) and isotopic patterns for bromine/chlorine .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of substituent positions and bond angles. Key steps include:
Crystallization : Grow crystals via slow evaporation of a saturated acetone solution.
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Refinement : Employ SHELXL-2018 for structure solution and refinement. The program’s robust algorithms handle heavy atoms (Br, Cl) and validate thermal displacement parameters .
- Example : A recent study resolved a positional isomerism dispute by comparing experimental bond lengths (C-Br: ~1.89 Å) with computational models .
Q. How can researchers address contradictions in reported reaction yields for this compound’s synthesis?
- Methodological Answer : Contradictions often arise from variations in reaction conditions. Systematic optimization via Design of Experiments (DoE) is recommended:
Variable Screening : Test factors like temperature (40–80°C), catalyst loading (0.1–5 mol%), and solvent polarity (DMF vs. THF).
Byproduct Analysis : Use HPLC-MS to identify side products (e.g., dihalogenated byproducts) and adjust stoichiometry .
Reproducibility : Validate yields across multiple batches under controlled atmospheric conditions (argon vs. air).
Q. What strategies improve coupling reactions involving this compound for synthesizing biaryl compounds?
- Methodological Answer :
- Catalyst Selection : Use Pd(dppf)Cl₂ or XPhos Pd G3 for Suzuki-Miyaura couplings, which tolerate bulky substituents and enhance turnover .
- Ligand Optimization : Bulky ligands (e.g., SPhos) reduce steric hindrance between the methoxy group and boronic acid partner.
- Reaction Monitoring : Track progress via TLC (Rf shift) or in-situ Raman spectroscopy to optimize reaction time (typically 12–24 hours at 90°C).
Properties
Molecular Formula |
C8H6BrClO3 |
---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
4-bromo-3-chloro-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H6BrClO3/c1-13-6-3-4(8(11)12)2-5(10)7(6)9/h2-3H,1H3,(H,11,12) |
InChI Key |
PGAVONQXLZPLAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Cl)Br |
Origin of Product |
United States |
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